molecular formula C7H9BrN2O2 B3009584 (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid CAS No. 1310379-53-3

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid

Cat. No. B3009584
CAS RN: 1310379-53-3
M. Wt: 233.065
InChI Key: QZMZIYUAEBYYGN-UHFFFAOYSA-N
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Description

The compound “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The compound has a bromine atom at the 4th position, an ethyl group at the 1st position of the pyrazole ring, and an acetic acid moiety attached to the 3rd position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also has a bromine atom at the 4th position, an ethyl group at the 1st position, and an acetic acid moiety attached to the 3rd position of the pyrazole ring .

Scientific Research Applications

Organic Synthesis

Pyrazole derivatives, such as “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid”, have been found to play a crucial role in organic synthesis . They can act as both directing and transforming groups, making them versatile tools in the creation of various small molecules .

Pharmaceutical Applications

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been extensively studied for their potential roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which could potentially include “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid”, have shown potent antileishmanial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .

Antimalarial Activity

In addition to their antileishmanial properties, some hydrazine-coupled pyrazoles have also demonstrated significant antimalarial activities . Certain compounds have shown promising results in inhibiting Plasmodium berghei, the parasite responsible for malaria .

Agriculture

Pyrazole derivatives are also present in various small molecules that exhibit a diverse array of agricultural activities . This suggests that “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” could potentially be used in the development of new agrochemicals.

Development of New Synthetic Methods

The unique structure of pyrazole derivatives makes them an area of interest in the development of new synthetic methods . Researchers are continually exploring diverse methods for accessing the pyrazole moiety, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

Future Directions

The future directions for research on “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” could include exploring its potential biological activities, developing efficient synthesis methods, and studying its reactivity with other compounds. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

2-(4-bromo-1-ethylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMZIYUAEBYYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid

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